molecular formula C14H10ClFN2O2S2 B2365873 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-00-5

7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2365873
CAS No.: 899977-00-5
M. Wt: 356.81
InChI Key: SCZGULNKBGCPIE-UHFFFAOYSA-N
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Description

The compound “7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-thiadiazines . Thiadiazines are heterocyclic compounds that have been found in a variety of natural products and medicinal agents . They are known for their broad and potent activity, making them pharmacologically significant .


Synthesis Analysis

The synthesis of thiadiazine derivatives has been reported in the literature . For instance, 4-N-substituted and -unsubstituted 3-alkyl- and 3-(alkylamino)-4H-pyrido-1,2,4-thiadiazine 1,1-dioxides were synthesized and tested . Another method involves the oxidative C−H functionalization of aryl-2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide with vinylene carbonate to afford angularly fused heterocycles .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazine; and 1,3,4-thiadiazine .


Chemical Reactions Analysis

Thiadiazine derivatives have been found to exhibit a broad spectrum of pharmacological activities . For example, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives were designed and synthesized, and all compounds were evaluated against the urease enzyme .

Scientific Research Applications

Cognitive Enhancement

A study by Francotte et al. (2010) explored the use of 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as cognitive enhancers. These compounds, particularly 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, showed strong in vitro activity on AMPA receptors and marked cognitive-enhancing effects in vivo in Wistar rats after oral administration. This research highlights the potential of these compounds in enhancing cognitive functions (Francotte et al., 2010).

Potassium Channel Openers

De Tullio et al. (2003) and De Tullio et al. (2005) investigated the role of this compound derivatives as ATP-sensitive potassium channel openers. These compounds showed potential in selectively inhibiting insulin release and acting as myorelaxants, depending on the structural modifications. They serve as potential leads for the treatment of T-cell-dependent disorders and for the development of pancreatic potassium channel openers (De Tullio et al., 2003); (De Tullio et al., 2005).

Anticonvulsant Activity

A study by Zhang et al. (2010) demonstrated the anticonvulsant properties of 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine derivatives, including 7-(2-fluorobenzyl)thio-4H-benzo[e][1,2,4]thiadiazine. These compounds showed significant efficacy in the maximal electroshock (MES) test in KunMing mice, indicating their potential as therapeutic compounds for treating convulsions (Zhang et al., 2010).

Novel Catalysts in Synthesis

Khazaei et al. (2015) explored the use of this compound derivatives as catalysts in the synthesis of various pyran and phthalazine derivatives. This study demonstrates the potential of these compounds in facilitating efficient and green synthetic processes (Khazaei et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 1,2,4-Benzothiadiazine 1,1-dioxide derivatives, which include the compound , are known to be ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle and nerve cells .

Mode of Action

The compound acts as an opener for ATP-sensitive potassium channels . By opening these channels, the compound allows potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential .

Biochemical Pathways

The opening of ATP-sensitive potassium channels by the compound affects several biochemical pathways. One of the most significant effects is the inhibition of insulin release . This is because the ATP-sensitive potassium channels are present in the beta cells of the pancreas, which are responsible for insulin release .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body . They are also known to undergo metabolism in the liver and are excreted in the urine .

Result of Action

The result of the compound’s action is a decrease in insulin release, which can have various effects on the body’s metabolism . For example, it can lead to an increase in blood glucose levels . Additionally, the compound’s action on ATP-sensitive potassium channels in other cells can lead to changes in their electrical activity .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s absorption and distribution .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an ATP-sensitive potassium channel opener . This interaction plays a crucial role in biochemical reactions, particularly in the regulation of insulin release .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating ATP-sensitive potassium channels . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an ATP-sensitive potassium channel opener, which can lead to the inhibition of insulin release .

Properties

IUPAC Name

7-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2S2/c15-10-3-6-12-13(7-10)22(19,20)18-14(17-12)21-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZGULNKBGCPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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